molecular formula C13H15Cl3O B1360681 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane CAS No. 898761-02-9

7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane

Cat. No. B1360681
M. Wt: 293.6 g/mol
InChI Key: ASKKSNVLIIEYBC-UHFFFAOYSA-N
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Description

7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane is a chemical compound with the molecular formula C13H15Cl3O. It has an average mass of 293.617 Da and a monoisotopic mass of 292.018860 Da .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane consists of 13 carbon atoms, 15 hydrogen atoms, 3 chlorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane include a molecular formula of C13H15Cl3O, an average mass of 293.617 Da, and a monoisotopic mass of 292.018860 Da .

Scientific Research Applications

Synthesis and Spectral Analysis 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane has been a subject of study in the synthesis and spectral analysis of complex organic compounds. For instance, Satheeshkumar et al. (2017) investigated the synthesis and spectral analysis of related compounds, highlighting their chemical reactivity and the importance of understanding their molecular geometry. The study provided insights into the compounds' physical properties like UV, emission, and fluorescent quantum yields, which were calculated and analyzed using various spectroscopic techniques and computational methods (Satheeshkumar et al., 2017).

Photochemical Properties Research into the photochemical properties of compounds similar to 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane has also been conducted. Heller et al. (1995) explored the synthesis of photochromic compounds through condensation reactions, offering a glimpse into the potential photochromic applications of these compounds. This research is pivotal in understanding the behavior of these compounds under light exposure and their possible applications in photochromic materials (Heller, Morgan, & Ottaway, 1995).

Structural and Reactivity Studies The influence of structural components on the reactivity of certain compounds has been a focus of studies in the past. Takeuchi et al. (1984) conducted a detailed investigation into the effects of aryl substituents on the valence tautomerism of specific cyclohepta derivatives. This study is significant for understanding the chemical behavior and stability of compounds under various conditions, which is essential for their practical applications in different scientific domains (Takeuchi, Fujimoto, Kitagawa, Fujii, & Okamoto, 1984).

Antibacterial Activity In the realm of biological applications, the antibacterial potential of compounds structurally related to 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane has been scrutinized. Liu et al. (2008) synthesized and evaluated the antibacterial activity of new oxime ester derivatives, revealing significant antibacterial properties against various bacteria. This research underscores the potential of these compounds in the development of new antibacterial agents (Liu, Song, Hailiang, & Zuo, 2008).

Safety And Hazards

Safety data sheets (SDS) for 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane are available online . These sheets provide information about the hazards of the chemical and the necessary precautions for handling it.

properties

IUPAC Name

7-chloro-1-(3,4-dichlorophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl3O/c14-8-4-2-1-3-5-13(17)10-6-7-11(15)12(16)9-10/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKKSNVLIIEYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645151
Record name 7-Chloro-1-(3,4-dichlorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane

CAS RN

898761-02-9
Record name 7-Chloro-1-(3,4-dichlorophenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3,4-dichlorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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